2,6-Xylidine, 4-ethoxy-

Vue d'ensemble

Description

2,6-Xylidine, 4-ethoxy- is an organic compound that belongs to the class of xylidines. Xylidines are derivatives of xylene, where the methyl groups are substituted with amino groups. This compound is characterized by the presence of an ethoxy group at the fourth position of the benzene ring, along with two methyl groups at the second and sixth positions. It is a colorless viscous liquid that is used in various industrial applications, including the production of pharmaceuticals and agrochemicals .

Méthodes De Préparation

The synthesis of 2,6-Xylidine, 4-ethoxy- typically involves the nitration of a xylene derivative followed by reduction. this method is not very efficient for this specific isomer. Instead, it is often prepared by treating the related xylenol with ammonia in the presence of oxide catalysts . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts .

Analyse Des Réactions Chimiques

2,6-Xylidine, 4-ethoxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen in the presence of a catalyst, and various halogenating agents for substitution reactions. .

Applications De Recherche Scientifique

Pharmaceutical Applications

Local Anesthetics:

2,6-Xylidine is primarily known as a metabolite of local anesthetics such as lidocaine and etidocaine. These anesthetics are widely used in medical settings for pain management during surgical procedures. The presence of 2,6-xylidine in urine samples from patients administered these drugs indicates its role in the metabolic pathway of local anesthetics .

Drug Synthesis:

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in producing lidocaine, a common local anesthetic, and ranolazine, which is used in treating chronic angina . The synthesis process often involves nitration and reduction methods to obtain the desired xylidine isomers .

Agricultural Applications

Pesticide Production:

2,6-Xylidine acts as a precursor in the synthesis of certain pesticides and herbicides. Its derivatives are employed to enhance the efficacy and stability of agricultural chemicals . The compound's ability to form stable complexes with various agrochemicals makes it valuable in this sector.

Environmental Science

Degradation Studies:

Research has shown that 2,6-xylidine can be released into the environment through the degradation of aniline-based pesticides. Studies indicate that it can bind to soil components, affecting its mobility and bioavailability in ecosystems . Understanding its environmental impact is crucial for assessing risks associated with pesticide use.

Methemoglobin Formation:

In toxicological studies, 2,6-xylidine has been investigated for its potential to induce methemoglobinemia—a condition where hemoglobin is converted to methemoglobin, reducing oxygen transport capacity. Research indicates that while it can form methemoglobin in certain animal models, its effects vary significantly across species .

Case Studies

Mécanisme D'action

The mechanism of action of 2,6-Xylidine, 4-ethoxy- involves its interaction with specific molecular targets and pathways. For example, in its role as an intermediate in pharmaceutical synthesis, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparaison Avec Des Composés Similaires

2,6-Xylidine, 4-ethoxy- can be compared with other xylidine derivatives such as:

2,4-Xylidine: Another isomer with methyl groups at the second and fourth positions.

2,6-Dimethylaniline: Similar structure but without the ethoxy group.

4-Ethoxyaniline: Similar structure but with the ethoxy group at the fourth position and an amino group at the para position. The uniqueness of 2,6-Xylidine, 4-ethoxy- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications

Activité Biologique

2,6-Xylidine, 4-ethoxy- (CAS No. 54220-95-0) is an organic compound belonging to the xylidine family, which are derivatives of dimethylaniline. This article explores the biological activity of this compound, particularly its potential antimicrobial and anticancer properties, as well as its toxicological implications.

Chemical Structure and Properties

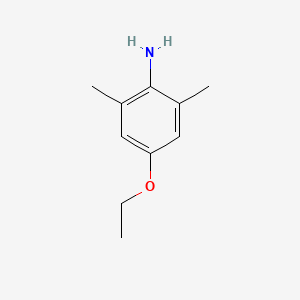

2,6-Xylidine, 4-ethoxy- is characterized by the following structural formula:

This compound has a molecular weight of approximately 149.21 g/mol. It features an ethoxy group attached to a xylidine backbone, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 2,6-xylidine, 4-ethoxy- exhibit antimicrobial properties. A study investigating various xylidine derivatives found that they possess significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 2,6-xylidine derivatives has been the subject of various studies. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways . The mode of action appears to involve:

- Inhibition of cell proliferation : Studies show reduced growth rates in treated cancer cells.

- Induction of apoptosis : Activation of caspases has been observed in treated cells.

A notable case study involved the administration of 2,6-xylidine to human cancer cell lines, resulting in significant cytotoxic effects at micromolar concentrations .

Carcinogenicity Studies

Long-term exposure studies have indicated that 2,6-xylidine may have carcinogenic effects. A two-year study conducted on Charles River CD rats revealed significant increases in tumor incidence in the nasal cavity among high-dose groups . The findings included:

| Tumor Type | Male Rats (High Dose) | Female Rats (High Dose) |

|---|---|---|

| Carcinomas | 28/56 | 24/56 |

| Papillomas | 10/56 | 6/56 |

| Rhabdomyosarcomas | 2 | 2 |

These results suggest a clear link between exposure levels and tumor development.

Genotoxicity

Genotoxicity assessments have shown that while there is no conclusive evidence that 2,6-xylidine is genotoxic in germ cells, hemoglobin adducts formed from this compound have been associated with increased cancer risk in humans . Elevated levels of these adducts were found in non-smokers and patients treated with lidocaine, indicating potential environmental exposure .

Metabolism and Excretion

Studies indicate that 2,6-xylidine is readily absorbed through the gastrointestinal tract and primarily excreted as metabolites via urine. The metabolic pathway involves cytochrome P450 enzymes, leading to various hydroxylated metabolites that may also possess biological activity .

Propriétés

IUPAC Name |

4-ethoxy-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-4-12-9-5-7(2)10(11)8(3)6-9/h5-6H,4,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSCBJRBINCWRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202576 | |

| Record name | 2,6-Xylidine, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54220-95-0 | |

| Record name | 2,6-Xylidine, 4-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054220950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Xylidine, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.